

Measuring Neurokinin-1 Receptor-Mediated Calcium Mobilization: Application Notes and Protocols

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Compound of Interest

Compound Name: Substance P Receptor Antagonist
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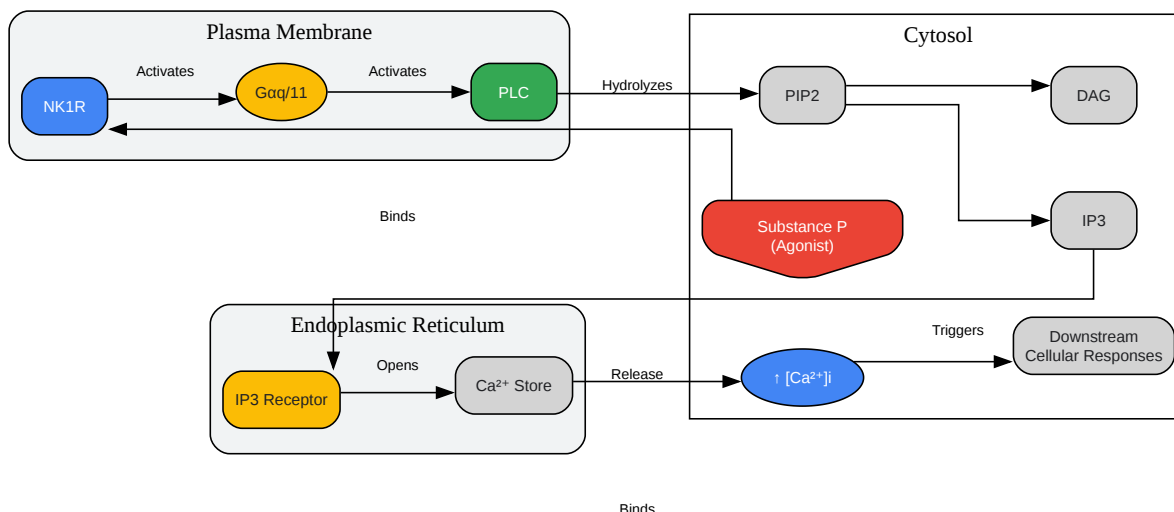
Introduction

The Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] Its primary endogenous ligand is Substance P (SP).[1][2] Activation of NK1R predominantly couples to the Gαq signaling pathway, leading to the activation of phospholipase C (PLC).[3][4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm, a phenomenon known as calcium mobilization.[3][6][7] This transient increase in intracellular calcium concentration serves as a critical second messenger, instigating a cascade of downstream cellular responses.

Measuring this NK1R-mediated calcium mobilization is a fundamental method for studying receptor function, identifying novel agonists and antagonists, and screening potential therapeutic compounds. This document provides detailed protocols and application notes for performing calcium mobilization assays using common fluorescence-based techniques.

NK1R Signaling Pathway

Activation of the NK1R by its agonist, Substance P, initiates a well-defined signaling cascade leading to an increase in intracellular calcium.



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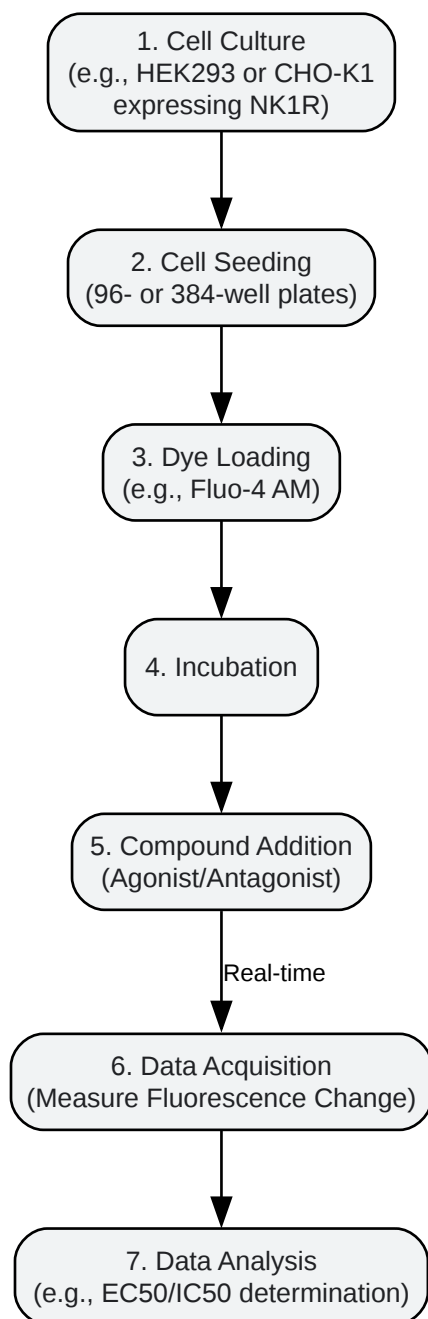
Caption: NK1R signaling pathway leading to calcium mobilization.

Principle of Fluorescence-Based Calcium Assays

The most common method for measuring intracellular calcium mobilization involves the use of fluorescent calcium indicators. These are cell-permeant dyes that, once inside the cell, are cleaved by intracellular esterases into a membrane-impermeant form that exhibits a significant increase in fluorescence intensity upon binding to Ca^{2+} .^{[7][8]} Widely used dyes include Fluo-4 and Fura-2.^{[9][10][11]} The change in fluorescence is directly proportional to the intracellular calcium concentration and can be measured in real-time using a fluorescence plate reader (such as a FLIPR), fluorescence microscope, or flow cytometer.^{[7][12]}

Experimental Workflow

A typical workflow for a fluorescence-based calcium mobilization assay is outlined below.



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